p-Tolyltetrazolium Red Formazan

Description

Historical Context and Discovery of Tetrazolium Salts

The discovery of tetrazolium salts traces back to late 19th-century organic chemistry. In 1875, Friese synthesized the first formazan compound by reacting benzene diazonium nitrate with nitromethane, yielding a cherry-red product later recognized as a formazan. This breakthrough laid the groundwork for von Pechmann and Runge’s 1894 innovation: the oxidation of formazans to produce tetrazolium salts. Early applications focused on dye chemistry, but the mid-20th century saw a paradigm shift when tetrazolium salts like 2,3,5-triphenyltetrazolium chloride (TTC) were repurposed as redox indicators in biological systems. The development of this compound emerged from efforts to optimize these salts for specific spectroscopic and biochemical applications, leveraging substituent effects to enhance stability and optical properties.

Structural Classification Within the Formazan Family

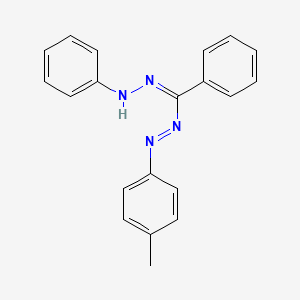

Formazans share a core N=N–C=N–NH backbone, with this compound distinguished by its aryl substituents. Its molecular formula, $$ \text{C}{20}\text{H}{18}\text{N}_4 $$, features:

- A p-tolyl group (4-methylphenyl) at the 1-position

- Phenyl groups at the 3- and 5-positions

This triaryl configuration places it in Category I of formazan classifications (Table 1), characterized by aromatic substituents at all three positions. The structural rigidity imposed by the p-tolyl group enhances conjugation, contributing to its intense red coloration and stability against photodegradation.

Table 1: Structural Classification of this compound

| Classification Category | General Structure | Key Features |

|---|---|---|

| Category I | Ar–C(NNHAr')–N=N–Ar'' | Three aromatic substituents (Ar, Ar', Ar'') |

| p-Tolyltetrazolium | $$ \text{C}6\text{H}4\text{CH}_3 $$ at Ar | Enhanced conjugation, red-shifted absorbance |

Key Physicochemical Properties

This compound exhibits distinct physical and chemical traits critical for laboratory applications:

Table 2: Physicochemical Properties of this compound

The compound’s extended π-conjugation system explains its strong absorption in the visible spectrum (Figure 1A), a property exploited in UV-Vis spectroscopy. Crystallographic studies reveal planar molecular geometry, facilitating stacking interactions in solid-state applications. Its lipophilic nature ($$ \log P = 3.8 $$) enables membrane permeability, making it suitable for intracellular redox assays.

Structural Implications on Reactivity

- Redox Activity : The tetrazolium moiety undergoes reversible reduction to formazan, a process dependent on electron-withdrawing substituents.

- Thermal Stability : Decomposition above 300°C correlates with the cleavage of N–N bonds in the tetrazolium ring.

- Fluorescence Quenching : Unlike some formazan derivatives, this compound exhibits negligible fluorescence due to non-radiative decay pathways.

Properties

Molecular Formula |

C20H18N4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

N'-anilino-N-(4-methylphenyl)iminobenzenecarboximidamide |

InChI |

InChI=1S/C20H18N4/c1-16-12-14-19(15-13-16)22-24-20(17-8-4-2-5-9-17)23-21-18-10-6-3-7-11-18/h2-15,21H,1H3/b23-20-,24-22? |

InChI Key |

TYLDKKLAWINVKP-MXRPJFMNSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)N=N/C(=N\NC2=CC=CC=C2)/C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthesis

The synthesis of p-Tolyltetrazolium Red Formazan typically involves the reaction of precursor compounds such as tetrazolium salts or formazan derivatives under controlled conditions. A common starting material is 3,5-diphenyl-1-(p-tolyl)formazan.

- Reaction Pathway : The compound can be synthesized by reducing tetrazolium salts to their corresponding formazan derivatives using reducing agents like NADH or NADPH.

- Key Reagents : Tetrazolium salts, reducing agents (e.g., NADH), and appropriate solvents such as dichloromethane or water.

- Reaction Conditions : The reactions are often carried out in a buffered aqueous solution to maintain the stability of the reactants and products.

Specific Example

In one method, N-chlorosuccinimide is used in a dichloromethane-water mixture to synthesize this compound:

- Procedure :

- Dissolve 3-p-methylphenyl-2,5-diphenylformamidine in a solvent mixture of dichloromethane and water.

- Add N-chlorosuccinimide (0.11 mol) at 0°C.

- Allow the reaction to proceed for 5 hours.

- Separate the aqueous layer and purify the product by recrystallization from chloroform.

- Yield : Approximately 92%.

Industrial Production Methods

In industrial settings, the synthesis process is optimized for large-scale production with high yield and purity. These methods often involve:

- Multi-step Synthesis : Starting from raw materials like tetrazolium salts or their derivatives.

- Purification Steps : Recrystallization or chromatographic techniques to ensure product purity.

- Quality Control : Analytical methods like HPLC are employed to verify the chemical composition and purity.

Reaction Analysis

Key Reaction Parameters

The preparation of this compound depends on several factors:

- Temperature : Reactions are typically performed at low temperatures (e.g., 0°C) to prevent degradation of sensitive intermediates.

- Solvent System : A combination of organic solvents (e.g., dichloromethane) and water is commonly used to facilitate phase separation and product isolation.

- Catalysts/Reagents : N-chlorosuccinimide is a critical reagent for certain synthesis routes.

Data Table: Key Reaction Conditions

| Parameter | Value/Conditions | Notes |

|---|---|---|

| Starting Material | 3-p-Methylphenyl-2,5-diphenylformamidine | Precursor compound |

| Solvent | Dichloromethane and water | Mixed solvent system |

| Key Reagent | N-Chlorosuccinimide | Oxidizing agent |

| Reaction Temperature | 0°C | Prevents decomposition |

| Reaction Time | 5 hours | Ensures complete conversion |

| Purification Method | Recrystallization from chloroform | Ensures high purity |

| Yield | ~92% | High efficiency |

Chemical Reactions Analysis

Primary Chemical Reactions

p-Tolyltetrazolium Red Formazan participates in two dominant reaction types:

1.1 Reduction Reactions

The compound acts as a redox indicator through reversible electron transfer processes. In biological systems, it undergoes enzymatic reduction via NADH- or NADPH-dependent oxidoreductases, producing a red formazan derivative . This reaction is quantified spectrophotometrically at λ_max = 510–540 nm .

1.2 Isomerization

The formazan structure exhibits cis-trans isomerization under specific conditions :

-

Thermal isomerization : Occurs at >60°C in aprotic solvents

-

Photoisomerization : UV irradiation (254 nm) induces structural rearrangement

Enzymatic Reduction Mechanism

In cell viability assays, the reaction follows a three-stage process :

-

Electron transfer initiation by dehydrogenase enzymes (e.g., lactate dehydrogenase)

-

Intermediate stabilization through phenazine methosulfate (PMS) mediation

-

Final reduction yielding insoluble red formazan crystals

The stoichiometry follows:

This process exhibits first-order kinetics with respect to enzyme concentration .

Reaction Kinetics Case Study

A microfluidic absorbance-activated droplet sorter study revealed key kinetic parameters :

| Parameter | Value | Conditions |

|---|---|---|

| Detection limit | 10 μM | 180 pL droplets |

| Time to detection threshold | 60 s | 10 mM substrate |

| Saturation concentration | 2 mM | 2 hr incubation |

Spectroscopic Analysis of Reaction Products

FTIR and NMR studies confirm reaction pathways :

Characteristic Peaks

-

IR : 1357 cm⁻¹ (N=N stretching, chelate form) vs. 1418 cm⁻¹ (non-chelated)

-

¹H NMR : δ 16 (N-H, hydrogen-bonded) → δ 10 (free N-H) during reduction

Comparative Reactivity

This compound demonstrates distinct behavior compared to similar compounds :

| Compound | Reduction Product | Fluorescence | Solubility |

|---|---|---|---|

| MTT | Purple formazan | Non-fluorescent | Water-insoluble |

| CTC | Red formazan | Fluorescent | Lipid-soluble |

| XTT | Orange formazan | Non-fluorescent | Water-soluble |

This differential reactivity enables selective application in multiplex assay systems .

Scientific Research Applications

Cell Viability Assays

Overview : p-Tolyltetrazolium Red Formazan is extensively utilized in cell viability assays to assess the metabolic activity of living cells. The compound is reduced by viable cells to form a colored formazan product, which can be quantified spectrophotometrically.

Key Findings :

- Metabolic Activity Measurement : The reduction of p-Tolyltetrazolium Red to formazan is proportional to the number of metabolically active cells. This method allows researchers to evaluate the effects of drugs or treatments on cell health and proliferation .

- Comparison with Other Assays : While other methods such as trypan blue exclusion and clonogenic assays are also used, the colorimetric nature of formazan assays provides a more straightforward quantification method .

Pharmaceutical Development

Overview : In the pharmaceutical industry, this compound plays a crucial role in drug screening and development processes.

Applications :

- Drug Candidate Evaluation : Researchers use this compound to assess the cytotoxic effects of new drug candidates on cultured cells, aiding in the identification of safe and effective medications .

- Mechanistic Studies : The compound helps elucidate mechanisms of action for potential therapeutic agents by measuring their impact on cellular respiration and metabolic pathways .

Environmental Monitoring

Overview : this compound is applied in environmental studies to monitor microbial activity and ecosystem health.

Key Applications :

- Microbial Activity Assessment : The compound can be used to evaluate the viability of microbial populations in environmental samples, providing insights into ecosystem responses to pollutants .

- Ecosystem Health Monitoring : By assessing microbial metabolism through formazan production, researchers can gauge the overall health of aquatic and terrestrial ecosystems .

Food and Beverage Testing

Overview : In the food industry, this compound is employed for quality control purposes.

Applications :

- Microbial Viability Testing : The compound assists in determining the viability of microbial cultures in fermented products, ensuring product safety and quality .

- Fermentation Monitoring : By quantifying metabolic activity during fermentation processes, manufacturers can optimize production conditions and enhance product consistency .

Biochemical Research

Overview : Beyond its applications in cell viability assays, this compound serves as a valuable tool in various biochemical experiments.

Key Findings :

- Enzyme Activity Studies : The compound is used to study enzyme kinetics and metabolic processes by acting as an electron acceptor or donor in redox reactions .

- Histochemistry Applications : It has been utilized in histological staining procedures to visualize cellular components based on metabolic activity .

Data Summary Table

| Application Area | Specific Use Case | Key Insights |

|---|---|---|

| Cell Viability Assays | Assessing drug effects on cell health | Colorimetric quantification of metabolic activity |

| Pharmaceutical Development | Screening drug candidates | Evaluates cytotoxicity and mechanism of action |

| Environmental Monitoring | Microbial activity assessment | Gauges ecosystem health via metabolic responses |

| Food and Beverage Testing | Quality control in fermentation | Ensures microbial viability in products |

| Biochemical Research | Enzyme activity studies | Facilitates understanding of metabolic pathways |

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(p-tolyl)formazan involves its interaction with specific molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It interacts with enzymes and proteins, influencing their activity and function. The pathways involved include oxidative stress response and signal transduction .

Comparison with Similar Compounds

Key Insights :

Data Sources :

- XTT’s orange formazan is measured at 480 nm, ideal for high-throughput viability assays .

- NT’s dual formazans (red and purple) allow quantification of SOD activity via differential absorbance at 460 nm and 600 nm .

- p-Tolyltetrazolium Red’s absorption at 490 nm correlates with LDH release, enabling toxicity assessments .

SOD-like Activity

In SOD-mimetic assays, compounds compete with Nitro Blue Tetrazolium (NBT) for superoxide radicals. Lower IC$_{50}$ values indicate higher efficiency:

| Compound | IC$_{50}$ (µM) | Inhibition (%) |

|---|---|---|

| 26h | Not reported | 53.3 |

| NBT | Baseline | 100 (reference) |

Cytotoxicity and Cell Viability

- p-Tolyltetrazolium Red : Used in LDH release assays, where formazan production correlates with membrane damage .

- INT : Superior for detecting damaged cells due to its ability to penetrate compromised membranes .

- XTT/MTT : XTT’s soluble formazan simplifies workflows, while MTT remains the gold standard for viability despite solubility limitations .

Emerging Alternatives: Macrocyclic Formazans

Macrocyclic formazans (e.g., those synthesized by Aljamali et al.) feature ring structures (-N=N-C-N-NH-) that enhance stability and bioactivity. These compounds show promise in drug delivery and antimicrobial applications, diverging from traditional tetrazolium salts’ roles in assays .

Biological Activity

p-Tolyltetrazolium Red Formazan (PTTF) is a compound that has garnered attention in biological research due to its role in assessing cellular viability and metabolic activity. This article explores the biological activity of PTTF, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

PTTF is a derivative of tetrazolium salts, characterized by its ability to be reduced to a colored formazan product by viable cells. The chemical structure of PTTF can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 314.4 g/mol

The reduction of PTTF to formazan is indicative of cellular metabolic activity, making it a useful probe in various biological assays.

The primary mechanism through which PTTF exerts its biological activity involves the reduction by nicotinamide adenine dinucleotide (NADH) or NADPH-dependent oxidoreductases present in metabolically active cells. This reduction process leads to the formation of a colored formazan product, which can be quantified through spectrophotometric methods.

Key Steps in the Reduction Process:

- Cellular Uptake : PTTF penetrates cell membranes and enters the cytoplasm.

- Reduction : Metabolically active cells reduce PTTF to formazan through enzymatic activity.

- Color Development : The resulting formazan compound exhibits strong color, allowing quantification.

Applications in Cell Viability Assays

PTTF is primarily used in cell viability assays due to its ability to indicate metabolic activity. The following table summarizes various applications of PTTF in different biological contexts:

Case Studies and Research Findings

Numerous studies have explored the efficacy of PTTF in various biological systems:

- Cytotoxicity Studies : Research demonstrated that PTTF can effectively differentiate between viable and non-viable cells when subjected to toxic agents. For instance, a study showed that the reduction rate of PTTF correlated with cell viability in cancer cell lines exposed to chemotherapeutic agents, providing insights into drug efficacy ( ).

- Microbial Viability : In environmental microbiology, PTTF has been utilized to assess the metabolic activity of groundwater bacteria. The results indicated that viable bacteria could reduce PTTF significantly, allowing researchers to estimate microbial populations in contaminated aquifers ( ).

- Fluorescence Imaging : Recent advancements have integrated fluorescence techniques with PTTF assays, enhancing sensitivity and allowing for real-time monitoring of cellular activities ( ).

Q & A

Q. How does p-Tolyltetrazolium Red Formazan function as a redox indicator in cell viability assays?

p-Tolyltetrazolium salts are enzymatically reduced by metabolically active cells to formazan derivatives, producing a colorimetric signal proportional to cellular dehydrogenase activity. This reduction occurs via mitochondrial enzymes (e.g., NAD(P)H-dependent oxidoreductases) in viable cells, making it a cornerstone of cytotoxicity and proliferation assays like MTT or INT-based protocols. Key considerations include ensuring tetrazolium salt permeability, minimizing background interference, and validating linearity with cell density .

Q. What experimental steps are critical for accurate spectrophotometric quantification of formazan?

- Cell preparation : Use logarithmic-phase cells to avoid saturation artifacts.

- Incubation time : Optimize duration to balance formazan yield and toxicity (e.g., 2–4 hours for MTT).

- Solubilization : Use DMSO or acidic isopropanol to dissolve formazan crystals, ensuring homogeneity before absorbance measurement (typically 490–570 nm).

- Controls : Include blank (media-only) and negative controls (dead cells) to normalize absorbance data .

Q. How do researchers address variability in formazan absorbance across cell types?

Normalize absorbance to total protein content (via Bradford assay) or cell count pre-assay. For adherent cells, pre-plate calibration curves correlating cell density with formazan signal are essential to account for differential metabolic rates .

Advanced Research Questions

Q. What methodologies resolve contradictions between formazan-based viability data and alternative markers (e.g., ATP assays)?

Discrepancies often arise from non-mitochondrial reductase activity or assay-specific cytotoxicity. To validate results:

- Perform orthogonal assays (e.g., ATP luminescence, propidium iodide staining).

- Use pathway inhibitors (e.g., rotenone for mitochondrial electron transport chain disruption) to isolate reduction mechanisms.

- Apply statistical rigor (e.g., Tukey HSD post-ANOVA tests) to identify outliers or systematic errors .

Q. How can this compound assays be adapted for anaerobic or hypoxic conditions?

Under low oxygen, tetrazolium salts may be reduced via non-mitochondrial pathways (e.g., cytosolic NADH). Modifications include:

- Using oxygen-insensitive probes (e.g., WST-8).

- Pre-incubating cells with hypoxia-mimetic agents (e.g., CoCl₂).

- Validating results with hypoxia-specific markers (e.g., HIF-1α ELISA) .

Q. What strategies optimize formazan signal stability in high-throughput screening?

- Additives : Include stabilizers like SDS to prevent formazan precipitation.

- Temperature control : Maintain consistent incubation temperatures (±0.5°C) to minimize enzyme activity fluctuations.

- Automated pipetting : Reduce variability in reagent dispensing.

- Kinetic readings : Use real-time spectrophotometry to capture dynamic reduction rates .

Q. How do researchers integrate formazan assays with omics workflows (e.g., transcriptomics) without cross-interference?

- Sequential processing : Lyse cells post-absorbance measurement for RNA/protein extraction.

- Validation : Confirm that tetrazolium salts or formazan do not inhibit downstream enzymatic steps (e.g., reverse transcription).

- Data correlation : Use multivariate analysis to link viability data with gene expression clusters .

Methodological Resources

- Statistical analysis : For formazan absorbance data, apply One-Way ANOVA with post-hoc tests (e.g., Tukey HSD) to compare treatment groups, ensuring p-values are adjusted for multiple comparisons .

- Troubleshooting : If background absorbance is high, filter-sterilize tetrazolium solutions to remove particulate contaminants or reduce serum concentration in media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.